3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its bromine substitution at the 4-position of the pyrazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with suitable precursors under controlled conditions. One common method involves the use of a strong base reagent in an organic solvent, followed by the addition of anhydrous acetonitrile solution of methyl cyclopentylcarboxylate. The reaction is carried out at elevated temperatures (60-85°C) for an extended period (10-25 hours), followed by cooling, extraction, and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine substituent or other functional groups in the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen, often used under mild conditions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be employed.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine substituent and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with similar reactivity but lacking the hydroxy and methylpropanoic acid groups.
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: A more complex derivative with additional functional groups and biological activities.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a bromine-substituted pyrazole ring with hydroxy and methylpropanoic acid groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3/c1-7(13,6(11)12)4-10-3-5(8)2-9-10/h2-3,13H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZADRMNIFTQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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